Cas no 1343035-80-2 (4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID)
![4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID structure](https://ja.kuujia.com/scimg/cas/1343035-80-2x500.png)
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID 化学的及び物理的性質
名前と識別子
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- 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID
- Fmoc-4-aminopentanoic acid
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- インチ: 1S/C20H21NO4/c1-13(10-11-19(22)23)21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
- InChIKey: ASUWOMDZJCFFDR-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CCC(NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM452039-250mg |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID |
1343035-80-2 | 95%+ | 250mg |
$*** | 2023-03-30 | |
Enamine | EN300-650004-1.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1343035-80-2 | 95% | 1g |
$1214.0 | 2023-05-29 | |
Enamine | EN300-650004-10.0g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1343035-80-2 | 95% | 10g |
$5221.0 | 2023-05-29 | |
Enamine | EN300-650004-0.5g |
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid |
1343035-80-2 | 95% | 0.5g |
$947.0 | 2023-05-29 | |
Chemenu | CM452039-1g |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID |
1343035-80-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
1PlusChem | 1P01BKKF-100mg |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID |
1343035-80-2 | 95% | 100mg |
$502.00 | 2025-03-19 | |
1PlusChem | 1P01BKKF-250mg |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID |
1343035-80-2 | 95% | 250mg |
$703.00 | 2025-03-19 | |
1PlusChem | 1P01BKKF-5g |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID |
1343035-80-2 | 95% | 5g |
$4413.00 | 2023-12-22 | |
1PlusChem | 1P01BKKF-50mg |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID |
1343035-80-2 | 95% | 50mg |
$349.00 | 2025-03-19 | |
A2B Chem LLC | AW18687-500mg |
4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pentanoic acid |
1343035-80-2 | 95% | 500mg |
$1032.00 | 2024-04-20 |
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACIDに関する追加情報
Introduction to 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC Acid (CAS No. 1343035-80-2)
4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID, identified by its CAS number 1343035-80-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive study in medicinal chemistry. The unique structural features of this molecule, particularly the presence of a fluorenylmethoxy carbonyl group and an amino-pentanoic acid backbone, contribute to its potential utility in the design of novel therapeutic agents.
The chemical structure of 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID consists of a pentanoic acid moiety functionalized with an amino group at one end and a protective fluorenylmethoxy carbonyl (Fmoc) group at the other. The Fmoc group is commonly employed in peptide synthesis as an amino acid protecting group, but its incorporation into this compound suggests potential applications beyond simple peptide chemistry. The presence of the fluorene moiety also imparts unique photophysical properties to the molecule, which may be exploited in various biomedical applications.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of fluorine atoms into drug molecules often leads to increased binding affinity and longer half-lives, making such compounds attractive candidates for pharmaceutical development. The structure of 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID aligns well with these trends, as it features a fluorine-containing group that could contribute to its pharmacological properties.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The amino-pentanoic acid backbone provides a versatile scaffold that can be modified in numerous ways to create derivatives with tailored biological activities. For instance, the introduction of additional functional groups at strategic positions along the chain could lead to compounds with enhanced binding affinity to specific biological targets. This flexibility makes 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID a valuable asset in the drug discovery pipeline.
The synthesis of this compound involves multi-step organic reactions, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the Fmoc group, for example, necessitates careful handling under anhydrous conditions to prevent hydrolysis. Similarly, the formation of the amide bond between the fluorenylmethoxy carbonyl and the amino-pentanoic acid backbone requires optimization to maximize efficiency. These synthetic challenges highlight the need for expertise in organic chemistry when working with such complex molecules.
Recent studies have begun to explore the biological activities of compounds containing fluorene moieties, particularly those with pharmaceutical applications. The fluorene ring is known for its ability to enhance photostability and fluorescence, properties that are valuable in imaging techniques and drug delivery systems. In addition, fluorene-based compounds have shown promise as intermediates in the synthesis of anticancer agents and antimicrobial drugs. Given these findings, it is reasonable to hypothesize that 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID could exhibit similar biological effects.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a candidate for use in materials science, particularly in the development of advanced polymers and coatings that require high thermal stability and mechanical strength. Furthermore, the fluorine atoms present in the molecule could contribute to its resistance against degradation from environmental factors such as UV radiation and moisture. These properties may find utility in industrial applications where durability is paramount.
In conclusion, 4-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)PENTANOIC ACID (CAS No. 1343035-80-2) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features, including the presence of a fluorenylmethoxy carbonyl group and an amino-pentanoic acid backbone, make it a valuable building block for further chemical modifications and biological investigations. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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